4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
CAS No.: 2034264-80-5
Cat. No.: VC4972795
Molecular Formula: C22H24N4O2S
Molecular Weight: 408.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034264-80-5 |
|---|---|
| Molecular Formula | C22H24N4O2S |
| Molecular Weight | 408.52 |
| IUPAC Name | 4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidin-3-yl]triazole |
| Standard InChI | InChI=1S/C22H24N4O2S/c27-29(28,21-11-10-17-6-4-5-9-19(17)14-21)25-13-12-20(15-25)26-16-22(23-24-26)18-7-2-1-3-8-18/h1-3,7-8,10-11,14,16,20H,4-6,9,12-13,15H2 |
| Standard InChI Key | XDKGWJCWCATXBZ-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5 |
Introduction
4-Phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a complex organic compound belonging to the class of triazoles. Triazoles are five-membered heterocycles containing three nitrogen atoms, known for their diverse chemical and biological properties. This compound is structurally characterized by the presence of a triazole ring connected to a phenyl group and a pyrrolidine unit substituted with a sulfonyl group attached to a tetrahydronaphthalene backbone. Its unique structure makes it a candidate for research in medicinal chemistry due to potential therapeutic applications.
Synthesis
The synthesis of 4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multistep organic reactions. Key steps include:
-
Formation of the Triazole Core: The triazole ring is synthesized through cycloaddition reactions involving azides and alkynes.
-
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using sulfonating agents.
-
Pyrrolidine Functionalization: The pyrrolidine unit is modified to incorporate the tetrahydronaphthalene moiety.
Reaction conditions such as temperature, solvent choice (e.g., ethanol or DMF), and catalysts significantly influence the yield and purity of the final product.
Biological Potential
This compound's structural features suggest potential applications in medicinal chemistry:
-
Antimicrobial Activity: Triazoles are well-known for their antifungal properties due to their ability to inhibit ergosterol biosynthesis in fungal cell membranes.
-
Anti-inflammatory Effects: The sulfonyl group may enhance interactions with enzymes involved in inflammatory pathways.
-
Drug Target Interactions: The tetrahydronaphthalene backbone may facilitate hydrophobic binding with receptor sites.
Further studies are required to elucidate specific mechanisms of action and therapeutic targets.
Analytical Characterization
The compound can be characterized using various spectroscopic techniques:
| Technique | Purpose |
|---|---|
| NMR (1H and 13C) | Structural confirmation of functional groups |
| IR Spectroscopy | Identification of characteristic bonds (e.g., S=O) |
| Mass Spectrometry | Molecular weight determination |
These methods provide insights into molecular conformation and purity levels.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume